2-[(2-Chlorobenzyl)thio]ethylamine
Overview
Description
“2-[(2-Chlorobenzyl)thio]ethylamine” is a chemical compound with the IUPAC name 2-[(2-chlorophenyl)methylsulfanyl]ethanamine . It has a molecular weight of 201.72 g/mol . The InChI code for this compound is 1S/C9H12ClNS/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4H,5-7,11H2 .
Molecular Structure Analysis
The molecular formula of “2-[(2-Chlorobenzyl)thio]ethylamine” is C9H12ClNS . The InChI key for this compound is CEOBXCFVZOZDFM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2-Chlorobenzyl)thio]ethylamine” include a molecular weight of 201.72 g/mol . It should be stored at ambient temperature . The flash point of this compound is 160-165/13mm .Scientific Research Applications
Antitrypanosomal Applications
2-[(2-Chlorobenzyl)thio]ethylamine and its derivatives have been explored for antitrypanosomal activities. Research indicates that certain molecular fingerprints, such as N-piperidinyl and 2-fluorophenyl functions, are responsible for higher antitrypanosomal activity. This study contributes to understanding the structural features essential for designing new antitrypansomal agents with enhanced activity (Amin et al., 2017).
Chemical Synthesis and Preparation Methods
Studies have focused on the synthesis and preparation methods of 2-[(2-Chlorobenzyl)thio]ethylamine derivatives. These research efforts have resulted in improved synthesis techniques that are more suitable for industrial processes, enhancing the production efficiency of these compounds (Shou, 2001).
Probing Ion Channel Structure
A novel thiol reagent, closely related to 2-[(2-Chlorobenzyl)thio]ethylamine, has been synthesized for probing ion channel structure. This reagent demonstrated unique characteristics in modifying gramicidin channels, suggesting its potential usefulness in studying ion channel proteins of unknown structure (Foong et al., 1997).
Pharmacological Research
Research into 2-[(2-Chlorobenzyl)thio]ethylamine derivatives has also included the development of pharmacologically active compounds. These studies have led to the synthesis of compounds with potential biological activities, including antidepressant activity (Yardley et al., 1990).
Safety And Hazards
“2-[(2-Chlorobenzyl)thio]ethylamine” is classified as a dangerous compound. The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P271, and P280, which advise not to breathe dust/fume/gas/mist/vapours/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection, respectively .
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOBXCFVZOZDFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284115 | |
Record name | 2-{[(2-Chlorophenyl)methyl]sulfanyl}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorobenzyl)thio]ethanamine | |
CAS RN |
42416-23-9 | |
Record name | 42416-23-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-{[(2-Chlorophenyl)methyl]sulfanyl}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 42416-23-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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